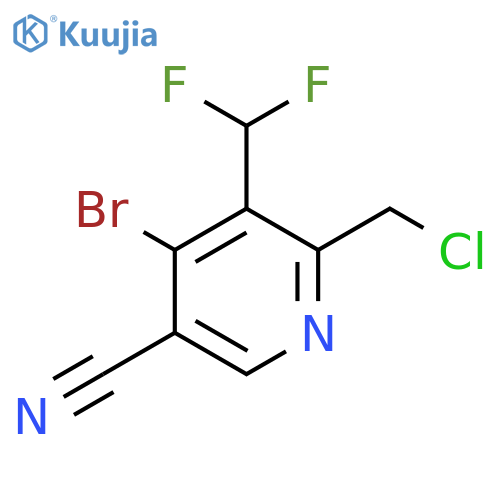

Cas no 1806914-21-5 (4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)

1806914-21-5 structure

商品名:4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine

CAS番号:1806914-21-5

MF:C8H4BrClF2N2

メガワット:281.484566688538

CID:4859950

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine

-

- インチ: 1S/C8H4BrClF2N2/c9-7-4(2-13)3-14-5(1-10)6(7)8(11)12/h3,8H,1H2

- InChIKey: DQLLXXCMTTYDEW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=CN=C(CCl)C=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061485-1g |

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |

1806914-21-5 | 97% | 1g |

$2,890.60 | 2022-03-31 | |

| Alichem | A029061485-250mg |

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |

1806914-21-5 | 97% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029061485-500mg |

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |

1806914-21-5 | 97% | 500mg |

$1,662.60 | 2022-03-31 |

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

1806914-21-5 (4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量